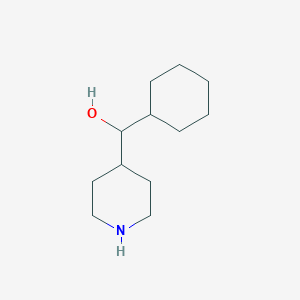
(Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-3-cyclopropyl-N’-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide” is a chemical compound with the molecular formula C15H14Cl2N4O and a molecular weight of 337.21.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(Z)-3-cyclopropyl-N’-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide”. However, similar compounds have been synthesized using various methods23. For instance, one method involves the reaction of anthranilic acid and 3,4-dichlorobenzoyl chloride2.Molecular Structure Analysis
The molecular structure analysis of this compound could not be found in the available resources. However, computational studies can be performed to understand the molecular structure and properties of similar compounds4.Chemical Reactions Analysis
The specific chemical reactions involving “(Z)-3-cyclopropyl-N’-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide” are not available in the current resources. However, related compounds have been studied for their reactions5.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “(Z)-3-cyclopropyl-N’-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide” are not available in the current resources. However, similar compounds have been analyzed for their properties89.Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activities
Research has explored the synthesis of pyrazole and isoxazole-based heterocycles, including derivatives similar to the specified compound. These compounds have been tested for their anti-HSV-1 (Herpes simplex virus type-1) and cytotoxic activities. For instance, one study reported the synthesis of new heterocycles and tested them for antiviral activity, with one compound reducing the number of viral plaques of HSV-1 by 69% (Dawood et al., 2011).
Molecular Dynamic Simulations and Docking Studies
Another area of application involves vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies. These studies focus on understanding the molecular structure and potential biological importance of pyrazole derivatives. For example, vibrational spectroscopy and DFT studies on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide provided insights into its structure and potential biological applications (Pillai et al., 2017).
Antimicrobial Evaluation
Pyrazole-integrated oxadiazoles have been synthesized and characterized, with certain compounds demonstrating potent antimicrobial activity. This suggests the potential of these derivatives in developing new antimicrobial agents (Ningaiah et al., 2014).
Corrosion Protection Studies
The use of carbohydrazide-pyrazole compounds in corrosion protection has been investigated, showing significant efficacy in protecting mild steel in acidic conditions. This highlights a potential industrial application of these compounds (Paul et al., 2020).
Molecular Modeling and Anti-tumor Activities
Compounds derived from the specified chemical structure have been studied for their potential as anti-tumor agents. Synthesis and molecular modeling studies have identified derivatives with significant effects on mouse tumor model cancer cell lines, suggesting their utility in cancer research (Nassar et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound are not available in the current resources. However, similar compounds have been analyzed for their safety and hazards108.
Direcciones Futuras
The future directions for the study of this compound could not be found in the available resources. However, similar compounds have been studied for their potential applications in various fields11.
Please note that the information provided is based on the available resources and may not be fully accurate or complete. For a comprehensive analysis, further research and studies are needed.
Propiedades
Número CAS |
634884-23-4 |
|---|---|
Nombre del producto |
(Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide |
Fórmula molecular |
C15H14Cl2N4O |
Peso molecular |
337.2 |
Nombre IUPAC |
5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14Cl2N4O/c1-8(10-4-5-11(16)12(17)6-10)18-21-15(22)14-7-13(19-20-14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,19,20)(H,21,22)/b18-8- |
Clave InChI |
WFSZTMVFRCSDQX-LSCVHKIXSA-N |
SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC(=C(C=C3)Cl)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



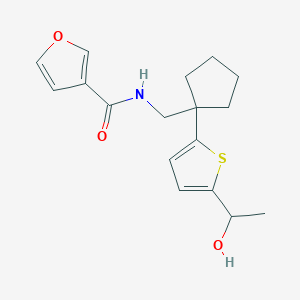
![2-(3-Methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide](/img/structure/B2582703.png)
![3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2582704.png)
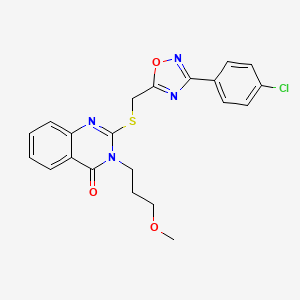
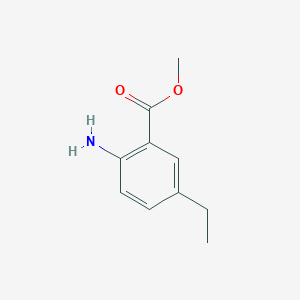
![6-Chloro-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2582708.png)
![N-(4-Chlorophenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2582711.png)
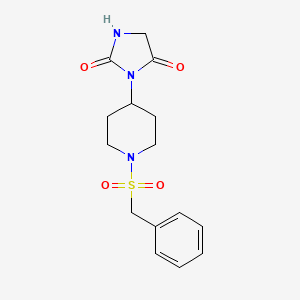
![N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2582714.png)
![5-methyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2582717.png)
![2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2582718.png)
